4-(4-Aminopyridin-3-yl)benzonitrile
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Overview
Description
4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with 4-aminobenzonitrile under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-Aminopyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(4-Aminopyridin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Aminopyridin-3-yl)benzonitrile can be compared with other similar compounds, such as:
3-(4-Aminopyridin-3-yl)benzonitrile: This compound has a similar structure but differs in the position of the amino group.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound has additional functional groups that confer different chemical properties and applications. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
4-(4-aminopyridin-3-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXKFBBQTCXHDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744825 |
Source
|
Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258620-63-1 |
Source
|
Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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